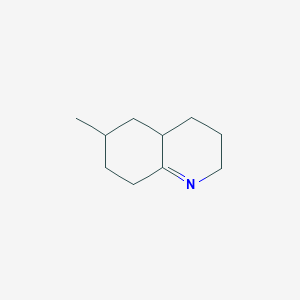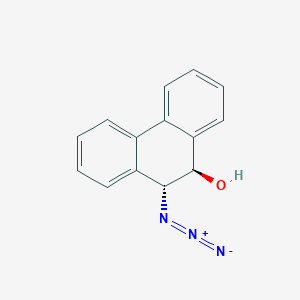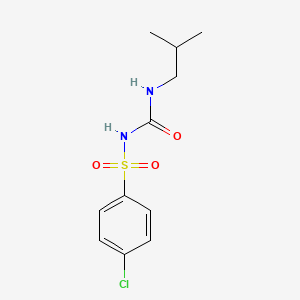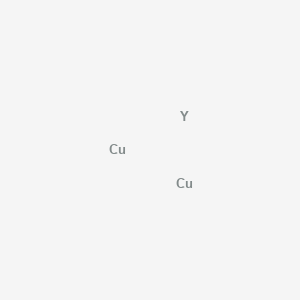
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by its unique structure, which includes a quinoline core with additional hydrogen atoms and a methyl group. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl- typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This process results in the addition of hydrogen atoms to the quinoline ring, producing the desired octahydro derivative.
Industrial Production Methods
Industrial production of this compound often employs continuous flow hydrogenation reactors, which allow for efficient and scalable synthesis. The use of high-pressure hydrogen gas and robust catalysts ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as Pd/C and hydrogen gas are used for reduction reactions.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Medicine: Quinoline derivatives are explored for their potential therapeutic properties, including antimalarial, antibacterial, and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes and disrupt cellular processes, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure and different reactivity.
Isoquinoline: A structural isomer with distinct chemical properties.
Tetrahydroquinoline: A partially hydrogenated derivative with different applications.
Uniqueness
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl- is unique due to its fully hydrogenated structure and the presence of a methyl group, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
52601-67-9 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
6-methyl-2,3,4,4a,5,6,7,8-octahydroquinoline |
InChI |
InChI=1S/C10H17N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h8-9H,2-7H2,1H3 |
InChI Key |
VUXUGLGUMJKJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NCCCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)


propanedioate](/img/structure/B14648719.png)

![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)

![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)


